molecular formula C13H10F3N3O3 B15374153 2-((3-(Trifluoromethoxy)benzyl)amino)pyrimidine-5-carboxylic acid

2-((3-(Trifluoromethoxy)benzyl)amino)pyrimidine-5-carboxylic acid

Cat. No.: B15374153
M. Wt: 313.23 g/mol
InChI Key: GBOPEIOZEZRURE-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethoxy)benzyl)amino)pyrimidine-5-carboxylic acid is a sophisticated heterocyclic building block designed for advanced research and development applications. This compound integrates a pyrimidine core, a carboxylic acid functionality, and a benzylamine group modified with a trifluoromethoxy substituent, making it a highly valuable intermediate in medicinal chemistry and organic synthesis . The carboxylic acid group is a versatile handle for further functionalization, enabling its conversion into various derivatives such as amides, esters, and acid chlorides, which are critical in constructing complex molecules . The presence of the trifluoromethoxy group is of particular interest, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates . This compound is primarily used in pharmaceutical research as a key precursor in the synthesis of potential bioactive molecules. Its structure is well-suited for the exploration of new therapeutic agents, and it may serve as a core scaffold in inhibitors or modulators for various biological targets. The carboxylic acid group allows researchers to readily link the pyrimidine scaffold to other molecular fragments via amide bond formation or other coupling reactions, a common strategy in drug discovery to optimize potency and pharmacokinetic properties . While a specific, published mechanism of action for this exact compound is not available, its value lies in its application as a synthetic intermediate to create compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory guidelines.

Properties

Molecular Formula

C13H10F3N3O3

Molecular Weight

313.23 g/mol

IUPAC Name

2-[[3-(trifluoromethoxy)phenyl]methylamino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-3-1-2-8(4-10)5-17-12-18-6-9(7-19-12)11(20)21/h1-4,6-7H,5H2,(H,20,21)(H,17,18,19)

InChI Key

GBOPEIOZEZRURE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrimidine ring or adjacent functional groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name (CAS No.) Substituents/Modifications Similarity Score* Key Properties/Applications References
2-Aminopyrimidine-5-carboxylic acid (3167-50-8) Amino group at 2-position 0.83 Higher solubility; used as a building block in drug synthesis
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (944905-08-2) Trifluoroethoxy group at 2-position 0.79 Enhanced lipophilicity; potential kinase inhibitor scaffold
2-Methylpyrimidine-5-carboxylic acid (5194-32-1) Methyl group at 2-position 0.81 Reduced steric hindrance; intermediate in agrochemical synthesis
4,6-Disubstituted-2-pyrrolidinopyrimidine-5-carboxylic acid (N/A) Pyrrolidino group at 2-position; 4,6-substituents N/A Improved conformational rigidity; explored in antiviral research
3-(2-Aminopyrimidin-5-yl)benzoic acid (914349-45-4) Benzoic acid fused at 3-position of pyrimidine N/A Dual aromatic systems; studied in kinase inhibition assays

*Similarity scores calculated via structural fingerprinting ().

Functional Group Impact on Physicochemical Properties

  • Trifluoromethoxy vs. Trifluoroethoxy (CAS 944905-08-2) : The trifluoromethoxy group in the target compound offers slightly lower electron-withdrawing effects compared to trifluoroethoxy, which may balance lipophilicity and solubility better .
  • Amino vs.
  • Pyrrolidino vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((3-(Trifluoromethoxy)benzyl)amino)pyrimidine-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions. A common approach involves activating the pyrimidine-5-carboxylic acid moiety using carbodiimide reagents like EDC·HCl and HOBt to facilitate coupling with 3-(trifluoromethoxy)benzylamine. Reaction conditions (e.g., excess triethylamine as a base, dichloromethane or DMF as solvents) are critical for yield optimization. Post-reaction purification often employs column chromatography or recrystallization .
  • Characterization : Structural validation relies on 1H^1H NMR, 13C^{13}C NMR, and LCMS to confirm regioselectivity and purity. For example, 1H^1H NMR peaks for the trifluoromethoxy group appear as distinct singlets near δ 3.8–4.2 ppm .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s pyrimidine core and trifluoromethoxy-benzyl group make it a candidate for enzyme inhibition studies, particularly targeting kinases or carboxylases. Researchers use it as a scaffold to explore structure-activity relationships (SAR) by modifying substituents on the pyrimidine ring or benzyl group. Biological assays (e.g., IC50_{50} determination) are conducted to evaluate potency .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between 3-(trifluoromethoxy)benzylamine and pyrimidine-5-carboxylic acid derivatives?

  • Methodological Answer : Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility and reaction rates compared to dichloromethane .
  • Stoichiometry : A 1.2:1 molar ratio of benzylamine to activated carboxylic acid minimizes side products.
  • Temperature : Reactions performed at 0–5°C reduce racemization, while room temperature is suitable for less sensitive systems .
    • Troubleshooting : Low yields may result from moisture-sensitive intermediates; strict anhydrous conditions and molecular sieves are recommended .

Q. What strategies resolve contradictions in spectral data for structural analogs of this compound?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from rotational isomers or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic rotational barriers in amide bonds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns overlap (e.g., distinguishing 35Cl^{35}Cl vs. 37Cl^{37}Cl) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF3_3) decreases electron density on the benzyl ring, directing electrophilic substitution to the meta position. This is confirmed via computational studies (e.g., DFT calculations) and Hammett substituent constants . Reactivity in nucleophilic aromatic substitution (NAS) is limited due to reduced ring activation, favoring coupling reactions via pre-functionalized intermediates .

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